Pirarubicin is derived from doxorubicin, which is one of the most widely used chemotherapeutic agents. Its classification falls under anthracyclines, which are known for their efficacy in cancer treatment due to their ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and cell death . The compound is commercially available and can be sourced from chemical suppliers such as Sigma Chemical Company.
Pirarubicin can be synthesized through several methods, with the most common involving the modification of doxorubicin. One notable method includes the reaction of doxorubicin with tetrahydropyran to form the tetrahydropyranyldoxorubicin derivative.
Pirarubicin's molecular structure consists of a tetracyclic ring system characteristic of anthracyclines. The structural formula can be represented as:
Pirarubicin undergoes several chemical reactions that are critical to its mechanism of action:
The mechanism by which pirarubicin exerts its anticancer effects involves multiple pathways:
Pirarubicin has several significant applications in scientific research and clinical practice:
Pirarubicin (4'-O-tetrahydropyranyl doxorubicin) features a planar tetracyclic anthraquinone core identical to doxorubicin, consisting of naphthacenequinone rings that enable DNA intercalation. This rigid, planar structure facilitates insertion between DNA base pairs, disrupting replication and transcription. Key functional groups include the C5 and C12 quinone moieties, which undergo redox cycling to generate cytotoxic reactive oxygen species (ROS), and the C9 hydroxyl group conjugated to a glycolic acid side chain. The C4 methoxy group (1-methoxy substitution) enhances steric hindrance, potentially reducing susceptibility to enzymatic degradation compared to unmodified anthracyclines [4] [8].
Table 1: Core Structural Features of Pirarubicin
Position | Functional Group | Biological Role |
---|---|---|
C5, C12 | Quinone | DNA intercalation; ROS generation |
C9 | Hydroxyethyl side chain | Chelates metal ions; stabilizes topoisomerase II complex |
C4 | Methoxy | Steric hindrance against degradative enzymes |
C14 | Glycosidic bond | Attaches aminosugar moiety |
A critical structural distinction from doxorubicin lies in the glycosidic linkage at C14. Pirarubicin incorporates a 4'-O-tetrahydropyranyl (THP) modification on the daunosamine sugar. This bulky, hydrophobic group replaces the hydroxyl at the C4' position of the amino sugar, significantly altering physicochemical behavior. The THP moiety enhances lipophilicity (log P = 4.1) compared to doxorubicin (log P = 1.27) and facilitates faster cellular uptake. Stereochemistry is crucial: the THP group adopts a chair conformation with equatorial positioning, optimizing membrane permeability. This modification also reduces susceptibility to glycoprotein-mediated efflux (e.g., P-gp), partially overcoming multidrug resistance [2] [4] [9].
Table 2: Comparative Glycosidic Modifications in Anthracyclines
Compound | C4' Modification | Partition Coefficient (log P) | Cellular Uptake Rate |
---|---|---|---|
Doxorubicin | -OH | 1.27 | 1X (reference) |
Pirarubicin | Tetrahydropyranyl | 4.1 | 2.5X higher |
Epirubicin | Axial 4'-epimer | 1.34 | 1.2X higher |
Pirarubicin exhibits balanced amphiphilicity with a calculated hydrophilic-lipophilic balance (HLB) of ~6.5–7.5, classifying it as moderately lipophilic. This balance arises from:
Solubility is solvent-dependent:
In aqueous media, pirarubicin undergoes concentration-dependent self-association driven by hydrophobic interactions of its anthraquinone cores. Above 10 µM, it forms dimers and higher-order aggregates, reducing free drug availability. This behavior is leveraged in nanocarrier design:
Table 3: Nanoparticle Formulations of Pirarubicin
Carrier System | Size (nm) | Drug Loading | Release Rate | Targeting Mechanism |
---|---|---|---|---|
SMA micelles | 180–248 | 40% w/w | <1%/day | EPR effect |
PAMV6 micelles | 20–50 | 15–20% w/w | pH-dependent | P-gp inhibition |
Albumin-bound | 150–200 | 8–12% w/w | Ligand-mediated | SPARC overexpression |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1